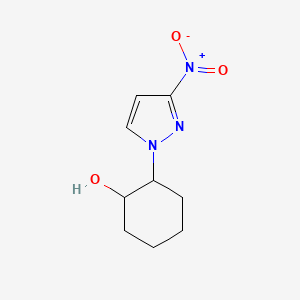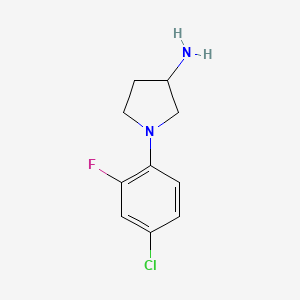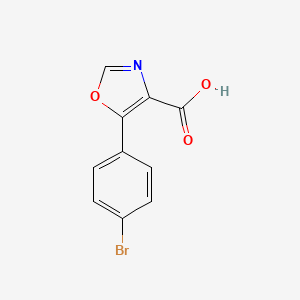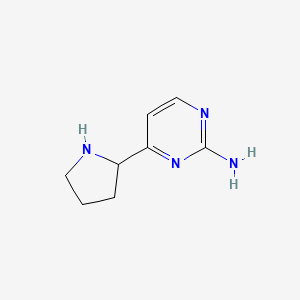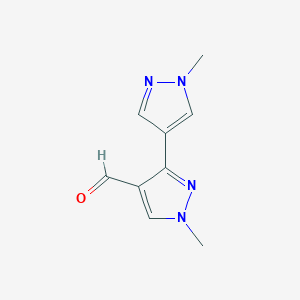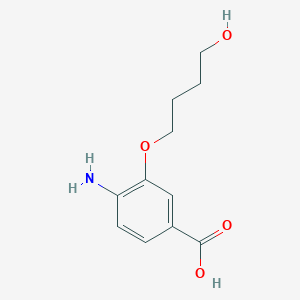![molecular formula C11H15BrFN B3225465 [(4-Bromo-2-fluorophenyl)methyl]diethylamine CAS No. 1249128-16-2](/img/structure/B3225465.png)
[(4-Bromo-2-fluorophenyl)methyl]diethylamine
Übersicht
Beschreibung
“[(4-Bromo-2-fluorophenyl)methyl]diethylamine” is a chemical compound with the CAS Number: 1249128-16-2 . It has a molecular weight of 260.15 and its IUPAC name is N-(4-bromo-2-fluorobenzyl)-N-ethylethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.It should be stored at a temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Characterizations
The compound has been used in the synthesis and analytical characterization of research chemicals. For instance, derivatives of 1,2-diarylethylamine, sharing a structural similarity with “[(4-Bromo-2-fluorophenyl)methyl]diethylamine,” have been investigated for their clinical applications and as research chemicals. These substances, functioning as NMDA receptor antagonists, exhibit dissociative effects. The study by Dybek et al. (2019) focused on synthesizing and characterizing fluorolintane and its isomers, highlighting the compound's relevance in analytical chemistry for identifying positional isomers of new psychoactive substances (Dybek et al., 2019).
Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This chemical modification is crucial for creating novel compounds with potential applications in medicinal and agricultural chemistry. The reagents can be used in Vilsmeier-type acylations and in synthesizing fluorinated pyrazoles, serving as important building blocks (Schmitt et al., 2017).
Antinociceptive Activities
Compounds structurally related to “this compound” have been evaluated for their antinociceptive activities. Masocha et al. (2016) explored the antinociceptive activity of anilino enaminones, indicating their potential in developing new analgesics. This study demonstrates the compound's utility in understanding the role of GABA receptors in antinociception (Masocha, Kombian, & Edafiogho, 2016).
Nanostructured Material Synthesis
Hassanzadeh-Tabrizi et al. (2016) utilized a similar compound in the co-precipitation synthesis of nanostructured CuAl2O4 particles, investigating their optical and photocatalytic properties. This research highlights the compound's application in developing materials with environmental remediation capabilities, specifically for degrading contaminants in wastewater (Hassanzadeh-Tabrizi et al., 2016).
Antimicrobial and Herbicidal Activities
Research by Saeed et al. (2010) on novel thiazolines demonstrates the antimicrobial potential of compounds derived from or related to “this compound.” These compounds exhibited significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010). Xiao et al. (2008) synthesized derivatives with herbicidal activity, further underscoring the compound's role in agricultural chemistry (Xiao, Li, & Shi, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSVUCOSZJDPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


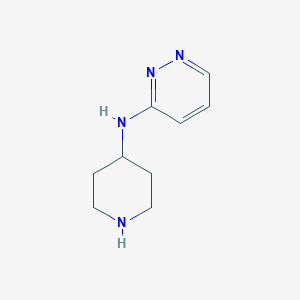


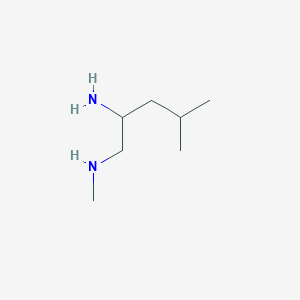
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3225401.png)
